Cas no 261634-70-2 (Quinoline, 7-chloro-6-fluoro-2,4-dimethyl-)
Quinoline, 7-chloro-6-fluoro-2,4-dimethyl- Chemical and Physical Properties
Names and Identifiers
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- 7-chloro-6-fluoro-2,4-dimethylquinoline
- Quinoline, 7-chloro-6-fluoro-2,4-dimethyl-
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- Inchi: 1S/C11H9ClFN/c1-6-3-7(2)14-11-5-9(12)10(13)4-8(6)11/h3-5H,1-2H3
- InChI Key: RTWWDMGMGOPWNE-UHFFFAOYSA-N
- SMILES: ClC1C(=CC2C(C=1)=NC(C)=CC=2C)F
Computed Properties
- Exact Mass: 209.0407551g/mol
- Monoisotopic Mass: 209.0407551g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 12.9
Quinoline, 7-chloro-6-fluoro-2,4-dimethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-673127-0.05g |
7-chloro-6-fluoro-2,4-dimethylquinoline |
261634-70-2 | 95.0% | 0.05g |
$924.0 | 2025-03-13 | |
| Enamine | EN300-673127-0.1g |
7-chloro-6-fluoro-2,4-dimethylquinoline |
261634-70-2 | 95.0% | 0.1g |
$968.0 | 2025-03-13 | |
| Enamine | EN300-673127-0.25g |
7-chloro-6-fluoro-2,4-dimethylquinoline |
261634-70-2 | 95.0% | 0.25g |
$1012.0 | 2025-03-13 | |
| Enamine | EN300-673127-0.5g |
7-chloro-6-fluoro-2,4-dimethylquinoline |
261634-70-2 | 95.0% | 0.5g |
$1056.0 | 2025-03-13 | |
| Enamine | EN300-673127-1.0g |
7-chloro-6-fluoro-2,4-dimethylquinoline |
261634-70-2 | 95.0% | 1.0g |
$1100.0 | 2025-03-13 | |
| Enamine | EN300-673127-2.5g |
7-chloro-6-fluoro-2,4-dimethylquinoline |
261634-70-2 | 95.0% | 2.5g |
$2155.0 | 2025-03-13 | |
| Enamine | EN300-673127-5.0g |
7-chloro-6-fluoro-2,4-dimethylquinoline |
261634-70-2 | 95.0% | 5.0g |
$3189.0 | 2025-03-13 | |
| Enamine | EN300-673127-10.0g |
7-chloro-6-fluoro-2,4-dimethylquinoline |
261634-70-2 | 95.0% | 10.0g |
$4729.0 | 2025-03-13 |
Quinoline, 7-chloro-6-fluoro-2,4-dimethyl- Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on Quinoline, 7-chloro-6-fluoro-2,4-dimethyl-
Quinoline, 7-chloro-6-fluoro-2,4-dimethyl- (CAS No. 261634-70-2): A Comprehensive Overview
Quinoline, 7-chloro-6-fluoro-2,4-dimethyl-, identified by its CAS number 261634-70-2, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinoline family, a class of nitrogen-containing aromatic compounds known for their diverse biological activities and applications in drug development.
The molecular structure of Quinoline, 7-chloro-6-fluoro-2,4-dimethyl features a benzene-like ring system fused with a pyridine ring, with substituents at the 7th, 6th, 2nd, and 4th positions. The presence of a chlorine atom at the 7th position and a fluorine atom at the 6th position introduces unique electronic and steric properties to the molecule, making it a promising candidate for further chemical modifications and biological evaluations.
In recent years, there has been an increasing interest in developing novel quinoline derivatives as potential therapeutic agents. The structural features of Quinoline, 7-chloro-6-fluoro-2,4-dimethyl make it an attractive scaffold for designing compounds with enhanced pharmacological properties. Specifically, the chloro and fluoro substituents can influence the compound's solubility, bioavailability, and interactions with biological targets.
One of the most compelling aspects of this compound is its potential in the development of antimicrobial agents. Quinoline derivatives have a long history of use in treating various infectious diseases, including malaria and bacterial infections. The introduction of fluorine and chlorine atoms into the quinoline core can lead to compounds with improved efficacy against resistant strains of pathogens. Recent studies have demonstrated that fluorinated quinolines exhibit enhanced binding affinity to bacterial enzymes, thereby inhibiting their growth and replication.
Furthermore, the dimethyl groups at the 2nd and 4th positions in Quinoline, 7-chloro-6-fluoro-2,4-dimethyl contribute to steric hindrance around the reactive sites of the molecule. This can be strategically exploited to modulate the compound's interactions with biological targets. For instance, such structural features can improve binding stability to protein receptors or enzymes involved in disease pathways.
The synthesis of Quinoline, 7-chloro-6-fluoro-2,4-dimethyl involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, are often employed to introduce the desired substituents into the quinoline core. These synthetic strategies not only enhance efficiency but also allow for greater flexibility in modifying the molecular structure for optimal pharmacological activity.
In terms of biological evaluation, Quinoline, 7-chloro-6-fluoro-2,4-dimethyl has shown promising results in preclinical studies. Its derivatives have been tested for their activity against various disease-causing organisms, including protozoa and bacteria. The combination of chloro and fluoro substituents appears to enhance its antimicrobial properties by disrupting essential metabolic pathways or structural components of pathogens.
The compound's potential extends beyond antimicrobial applications. Researchers are exploring its utility in addressing other therapeutic challenges, such as inflammation and cancer. Quinoline derivatives have been found to modulate inflammatory responses by inhibiting key signaling pathways involved in immune regulation. Additionally, some quinolines exhibit cytotoxic effects against cancer cells by interfering with their proliferation and survival mechanisms.
The development of novel drugs often involves optimizing existing scaffolds through structural modifications. In the case of Quinoline, 7-chloro-6-fluoro-2,4-dimethyl, further research is focused on identifying optimal substitution patterns that enhance biological activity while minimizing toxicity. Computational modeling techniques are increasingly being used to predict how different structural changes will affect the compound's pharmacokinetic properties.
The regulatory landscape for pharmaceutical compounds like Quinoline, 7-chloro-6-fluoro-2,4-dimethyl is stringent but well-established. Manufacturers must adhere to rigorous guidelines set forth by agencies such as the FDA and EMA to ensure safety and efficacy before clinical use. This regulatory framework encourages thorough characterization of chemical properties and comprehensive toxicological assessments.
In conclusion, Quinoline, 7-chloro-6-fluoro-2, 4-dimethyl(CAS No. 261634-70-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents with broad applications. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance in addressing contemporary challenges in medicine.
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